

Technical Guide: Structure-Activity Relationship (SAR) of Dimethoxy-Hydroxy Chalcones

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Compound of Interest

Compound Name: 2,3-Dimethoxy-2'-hydroxychalcone

CAS No.: 42220-80-4

Cat. No.: B600360

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Executive Summary: The Privileged Scaffold

This guide analyzes the dimethoxy-hydroxy chalcone class, a subset of 1,3-diaryl-2-propen-1-ones.[1] These compounds are defined as "privileged scaffolds" in medicinal chemistry because their rigid

-unsaturated carbonyl linker allows them to bind with high affinity to diverse biological targets, including tubulin, NF-

B, and COX-2.

The specific substitution pattern—pairing electron-donating methoxy (-OMe) groups with hydrogen-bonding hydroxy (-OH) groups—creates a unique balance between lipophilicity (membrane permeability) and redox potential (radical scavenging/enzyme inhibition).

Chemical Synthesis: The Claisen-Schmidt Protocol

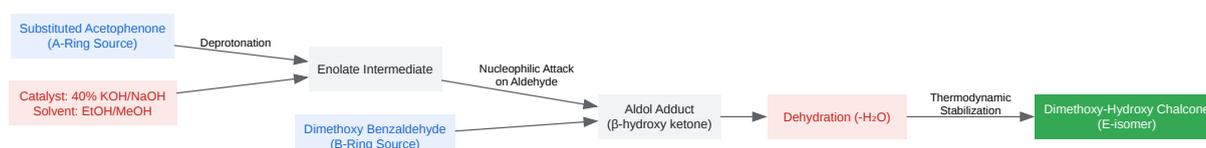
The most robust method for synthesizing dimethoxy-hydroxy chalcones is the base-catalyzed Claisen-Schmidt condensation.[2] This reaction couples a substituted acetophenone (A-Ring) with a substituted benzaldehyde (B-Ring).[2]

Reaction Logic & Mechanism

The reaction relies on the formation of an enolate ion from the acetophenone, which attacks the electrophilic carbonyl of the benzaldehyde.[2]

- Why Hydroxides? Strong bases (KOH/NaOH) are required to deprotonate the -carbon of the acetophenone.
- Protection Strategy: If the starting materials have free phenolic -OH groups (especially on the aldehyde), they may require protection (e.g., benzyl ether) to prevent side reactions, though 2'-OH on the acetophenone often survives due to intramolecular H-bonding.

Visualization: Synthesis Workflow



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Figure 1: Step-by-step mechanistic flow of the Claisen-Schmidt condensation for chalcone synthesis.

Standard Operating Procedure (SOP)

Target Compound: 2',4'-dihydroxy-3,4-dimethoxychalcone

- Reagent Prep: Dissolve 2,4-dihydroxyacetophenone (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (20 mL).
- Catalysis: Add 50% aqueous KOH (5 mL) dropwise while stirring at 0°C.
- Reaction: Allow the mixture to stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

- Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with 10% HCl to pH ~2.
- Isolation: Filter the resulting yellow precipitate.
- Purification: Recrystallize from ethanol to yield pure crystals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these chalcones is strictly governed by the position of the substituents.

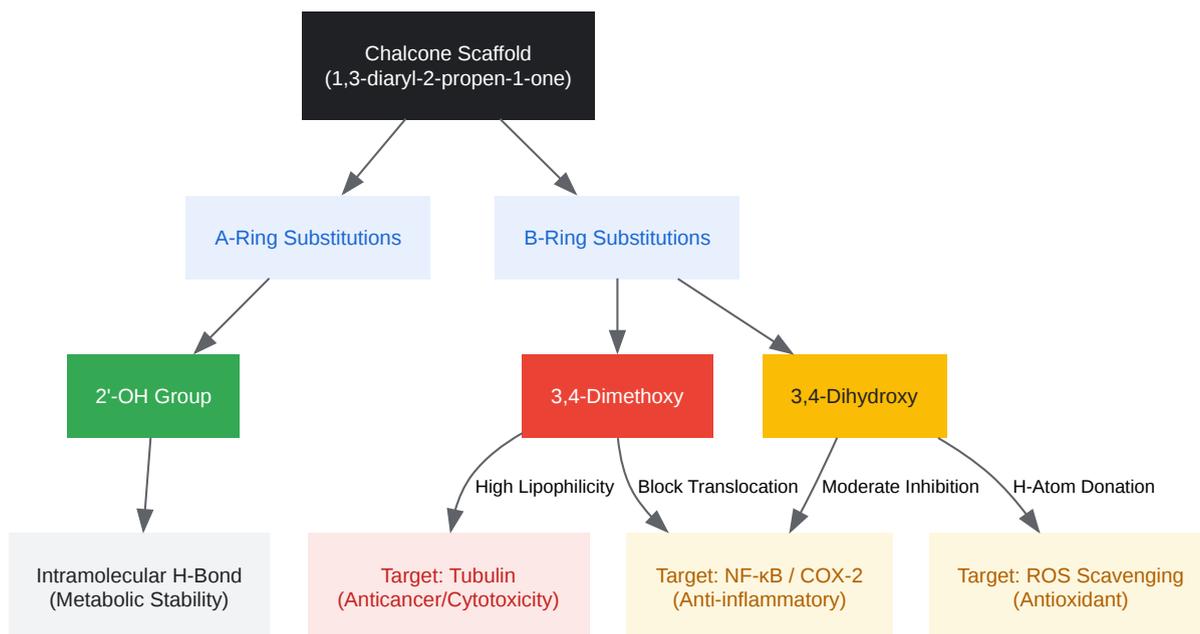
The A-Ring: Stability & Chelation

- 2'-OH (Ortho-Hydroxy): This is critical. It forms an intramolecular hydrogen bond with the carbonyl oxygen ().
 - Effect: Locks the molecule in a planar conformation, enhancing binding affinity to protein pockets. It also protects the carbonyl from metabolic reduction.
- 4'-OH / 4'-OMe: Substitution at the para-position of the A-ring modulates electron density. A 4'-OH group increases water solubility but can be a site for rapid glucuronidation (metabolic clearance).

The B-Ring: Target Selectivity

- 3,4-Dimethoxy Pattern: This mimics the structure of Colchicine and Combretastatin A-4.
 - Effect: High affinity for the colchicine-binding site on α -tubulin, leading to microtubule destabilization and cell cycle arrest (G2/M phase).
- 3,4,5-Trimethoxy: Often increases cytotoxicity further by maximizing hydrophobic interactions within the tubulin pocket.
- B-Ring Hydroxylation: Replacing -OMe with -OH on the B-ring (e.g., 3,4-dihydroxy) drastically shifts activity from cytotoxic to antioxidant/anti-inflammatory. The free -OH acts as a radical scavenger but reduces cell membrane permeability.

SAR Decision Logic



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Figure 2: SAR decision tree illustrating how specific substitutions dictate therapeutic endpoints.

Mechanistic Pathways & Biological Data[3][4][5] Anticancer Mechanism (DMC & Analogs)

Compounds like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) function as multi-target agents.

- Tubulin Inhibition: They bind to the colchicine site, preventing microtubule assembly.
- Apoptosis Induction: They trigger the intrinsic mitochondrial pathway, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic).
- PI3K/Akt Suppression: They dephosphorylate Akt, cutting off cell survival signals.

Anti-inflammatory Mechanism

Dimethoxy-hydroxy chalcones inhibit the NF-

B pathway.[1][3]

- Normally, NF-

B is sequestered in the cytoplasm by I

B

.

- These chalcones inhibit IKK (I

B Kinase), preventing the degradation of I

B

.

- Result: NF-

B cannot translocate to the nucleus, halting the transcription of pro-inflammatory genes like COX-2, iNOS, and TNF-

.

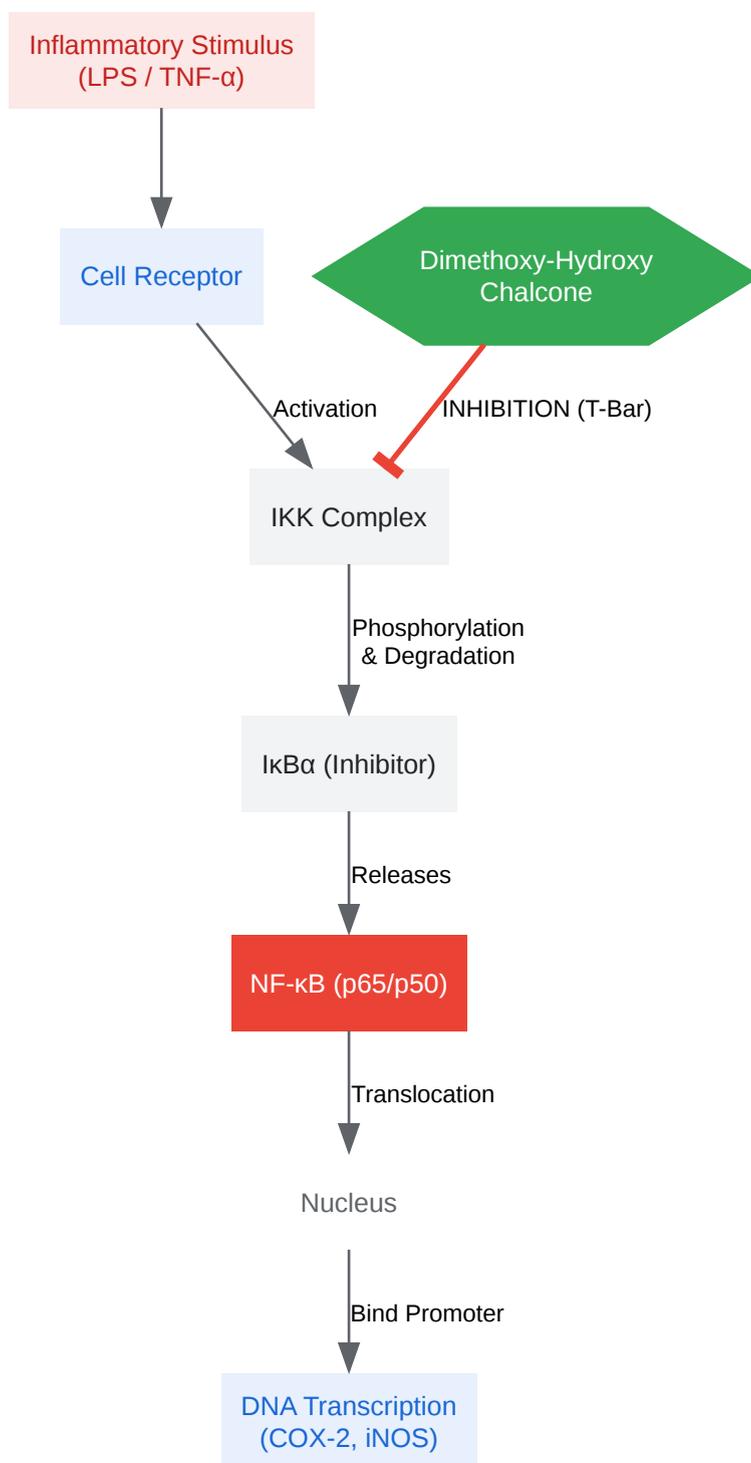
Quantitative Data Summary

The following table summarizes the potency (IC

) of key derivatives against specific targets.

Compound Name	Substitution Pattern	Target / Cell Line	IC / Activity	Ref
DMC	2',4'-diOH-6'-OMe-3',5'-dimethyl	HeLa (Cervical Cancer)	10.05 μ M	[1]
DMC	2',4'-diOH-6'-OMe-3',5'-dimethyl	C-33A (Cervical Cancer)	15.76 μ M	[1]
DHDM	2',4'-diOH-3,4-diOMe	P. falciparum (Malaria)	Moderate	[2]
Compound 3c	2'-OH-3,4,5-triOMe (B-ring)	5-Lipoxygenase (LOX)	45 μ M	[3]
Tetramethoxy	3-OH-4,3',4',5'-tetraOMe	NF- κ B Inhibition	< 5 μ M	[4]

Signaling Pathway Visualization



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Figure 3: Mechanism of Action showing the inhibition of the NF-κB signaling cascade by chalcones.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized chalcones:

- Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at 1×10^4 cells/well. Incubate for 24h.
- Treatment: Add chalcone derivatives dissolved in DMSO at varying concentrations (e.g., 1–100 μ M). Ensure final DMSO concentration is <0.1%.
- Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove medium and add 150 μ L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Molecular Docking (Validation)

- Software: AutoDock Vina or Schrödinger Glide.
- Target: Tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 3LN1).
- Protocol:
 - Prepare protein: Remove water molecules, add polar hydrogens.
 - Prepare ligand: Minimize energy of the chalcone structure.
 - Define Grid Box: Center around the co-crystallized ligand (e.g., colchicine site).

- Run docking and analyze binding energy () and H-bond interactions (specifically with residues like Cys241 or Val238).

References

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